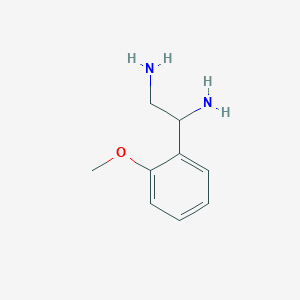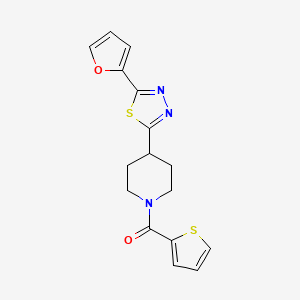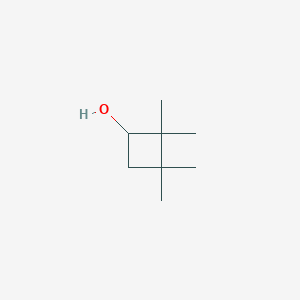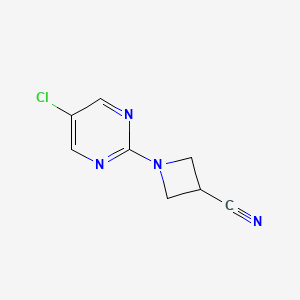
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Application in Medicine and Pharmacology 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile and its derivatives exhibit a range of biological activities, primarily as potential antimicrobial agents. The synthesis of various azetidine and pyrimidine derivatives has been explored for their antimicrobial and antitumor properties. For instance, some synthesized azetidinone analogues have shown significant activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds are synthesized through reactions involving Schiff bases and azetidinones, highlighting the versatility of azetidine and pyrimidine structures in medicinal chemistry (Chandrashekaraiah et al., 2014).
Synthesis and Antimicrobial Activity The compound and its related structures have been extensively studied for their antimicrobial activities. Various studies have synthesized and tested different derivatives for their efficacy against a range of bacterial and fungal strains. For example, pyridothienopyrimidines and pyridothienotriazines, closely related to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant activity in vitro, which is a testament to the potential of this chemical structure in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Antitumor Testing Some derivatives of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile have been synthesized and evaluated for their in-vitro antitumor activity. The National Cancer Institute has used a 60 cell lines panel assay to test these compounds, and some have shown high inhibitory activity against leukemia, showcasing the potential of these compounds in cancer treatment (Taher & Helwa, 2012).
Synthesis and Molecular Docking Studies The compound's derivatives have been synthesized and subjected to molecular docking studies, which predict their affinity with proteins like CDK4. Such studies are crucial in drug design and development, indicating the compound's potential in the pharmaceutical industry (Holam et al., 2022).
Propriétés
IUPAC Name |
1-(5-chloropyrimidin-2-yl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHNITLZYRUVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)
![N-[(8-Methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2636881.png)
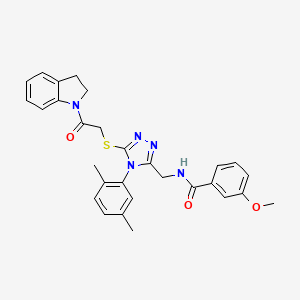

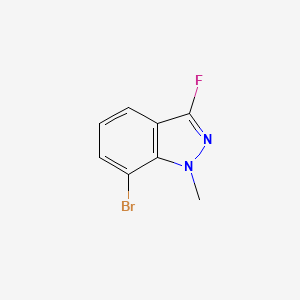
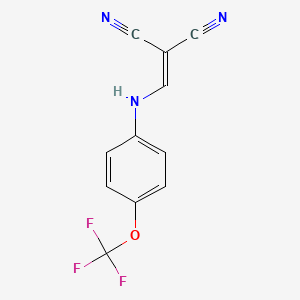

![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)
![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)
